molecular formula C19H21N3O4S B7691134 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No.: B7691134
M. Wt: 387.5 g/mol
InChI Key: JTSPBOVQFJQJJM-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as MPOX or LASSBio-1524, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPOX belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes including acid-base balance and ion transport. This compound has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, modulation of ion channels and receptors in the brain, anti-inflammatory and analgesic effects, and neuroprotective effects. This compound has also been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential neuroprotective effects, which may be useful in studying neurodegenerative diseases. This compound also has anti-inflammatory and analgesic effects, which may be useful in studying inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds with similar effects.

Future Directions

There are several potential future directions for research on 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-inflammatory and analgesic effects and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves the reaction of 4-methoxy-N-methyl-N-phenylbenzenesulfonamide with 3-propyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory diseases.

Properties

IUPAC Name

4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-8-18-20-19(26-21-18)16-13-15(11-12-17(16)25-3)27(23,24)22(2)14-9-6-5-7-10-14/h5-7,9-13H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPBOVQFJQJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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